molecular formula C6H4IN3S B13674356 6-Iodoisothiazolo[4,3-b]pyridin-3-amine

6-Iodoisothiazolo[4,3-b]pyridin-3-amine

Cat. No.: B13674356
M. Wt: 277.09 g/mol
InChI Key: QUXNZAJOWQVICM-UHFFFAOYSA-N
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Description

6-Iodoisothiazolo[4,3-b]pyridin-3-amine is a heterocyclic compound featuring a fused isothiazole-pyridine core substituted with an iodine atom at the 6-position and an amine group at the 3-position. The compound’s molecular formula is inferred as C₆H₄IN₃S, with a molecular weight of 293.09 g/mol (based on the parent compound, C₆H₅N₃S, MW 151.19 g/mol ).

Properties

Molecular Formula

C6H4IN3S

Molecular Weight

277.09 g/mol

IUPAC Name

6-iodo-[1,2]thiazolo[4,3-b]pyridin-3-amine

InChI

InChI=1S/C6H4IN3S/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,8H2

InChI Key

QUXNZAJOWQVICM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(SN=C21)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoisothiazolo[4,3-b]pyridin-3-amine typically involves the formation of the isothiazole ring followed by its fusion with a pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with carbon disulfide and iodine can lead to the formation of the desired isothiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Iodoisothiazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amine group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can lead to the formation of azido, cyano, or other substituted derivatives.

Scientific Research Applications

6-Iodoisothiazolo[4,3-b]pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of isothiazole derivatives and their interactions with biomolecules.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Iodoisothiazolo[4,3-b]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and other critical proteins involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

  • 6-Bromo-N,N-dimethylisothiazolo[4,3-b]pyridin-3-amine (13a) :

    • Substituents : Bromine (6-position), dimethylamine (3-position).
    • Synthesis : Suzuki coupling of 6-bromo precursor with 3,4-dimethoxyphenylboronic acid (72% yield) .
    • Properties : MW 316.11 g/mol; NMR data (δ 3.49 ppm for CH₃, aromatic protons at 6.97–8.56 ppm) .
    • Bioactivity : Explored as a Cyclin G-associated kinase (GAK) inhibitor for anti-HCV applications .
  • 6-Bromo-N-phenethylisothiazolo[4,3-b]pyridin-3-amine (13k) :

    • Substituents : Bromine (6-position), phenethylamine (3-position).
    • Synthesis : Lower yield (25%) due to steric hindrance from phenethyl group .
    • Properties : MW 392.14 g/mol; aromatic protons (δ 7.01–8.66 ppm) .
  • 6-Iodoisothiazolo[4,3-b]pyridin-3-amine :

    • Key Differences : Iodine’s larger atomic radius and higher electronegativity may alter electronic effects and binding affinity compared to bromine.

Aryl-Substituted Derivatives

  • 7-(3,4-Dimethoxyphenyl)isothiazolo[4,3-b]pyridin-3-amine (29) :

    • Substituents : 3,4-Dimethoxyphenyl (7-position), amine (3-position).
    • Synthesis : Oxidative deprotection using DDQ (6 h reaction) .
    • Bioactivity : Evaluated as a kinase inhibitor .
  • 6-(4-Amino-3-methoxyphenyl)isothiazolo[4,3-b]pyridin-3-amine derivatives (12d–12g): Substituents: Varied piperidine and thiomorpholine groups (3-position). Yields: 7–94% (dependent on steric and electronic factors) . NMR Data: Distinct aromatic shifts (δ 6.5–8.5 ppm) correlating with substituent effects .

Heterocyclic Core Variants

  • Pyrazolo[4,3-b]pyridin-3-amine Derivatives (e.g., VU0418506) :

    • Structure : Replaces isothiazole with pyrazole.
    • Bioactivity : Potent mGlu4 positive allosteric modulator (PAM) with >90% purity and favorable pharmacokinetics .
    • Key Difference : Pyrazole’s reduced electronegativity versus isothiazole may alter target engagement.
  • Isothiazolo[5,4-b]pyridin-3-amine :

    • Structural Variation : Fused ring positions differ (5,4-b vs. 4,3-b), altering electronic distribution.
    • Properties : MW 151.19 g/mol (same as parent compound) .

Comparative Data Tables

Key Research Findings

  • Substituent Effects : Bulky 3-position groups (e.g., phenethyl in 13k) reduce synthetic yields, likely due to steric hindrance in cross-coupling reactions . Methoxy groups enhance solubility but may reduce membrane permeability .
  • Heterocycle Core : Isothiazolo[4,3-b]pyridines exhibit distinct electronic profiles versus pyrazolo analogs, influencing target selectivity (e.g., GAK vs. mGlu4) .

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